molecular formula C16H21N3O2 B256183 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Katalognummer B256183
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: VSYJWNDGTRUPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound is also known as DMXAA or ASA404. It was first synthesized in the 1990s as a potential anti-cancer agent. Since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.

Wirkmechanismus

DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the immune response to viral infections and cancer. Activation of the STING pathway leads to the production of interferons, which are important signaling molecules in the immune system. Interferons activate immune cells, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which are important signaling molecules in the immune system. DMXAA also leads to the activation of immune cells, including macrophages and dendritic cells. These cells are involved in the destruction of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DMXAA in lab experiments is its potential anti-cancer properties. It has been shown to be effective against a variety of cancer types, including lung, breast, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to the destruction of cancer cells. However, one limitation of using DMXAA is its toxicity. It has been shown to cause severe side effects in some patients, including fever, chills, and nausea.

Zukünftige Richtungen

There are several future directions for the study of DMXAA. One direction is the development of new synthetic methods for the production of DMXAA. Another direction is the study of DMXAA in combination with other anti-cancer agents. This may lead to the development of more effective cancer treatments. Additionally, the study of DMXAA in animal models may provide valuable insights into its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide involves several steps. The starting material is 3,4-dimethylbenzylamine, which is reacted with ethyl 2-bromo-4-methylpentanoate to form an amide intermediate. This intermediate is then reacted with thionyl chloride and sodium azide to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole intermediate with ethyl iodide.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer development. DMXAA has also been shown to activate the immune system, leading to the destruction of cancer cells.

Eigenschaften

Produktname

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Molekularformel

C16H21N3O2

Molekulargewicht

287.36 g/mol

IUPAC-Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O2/c1-5-12(6-2)16(20)17-15-14(18-21-19-15)13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,17,19,20)

InChI-Schlüssel

VSYJWNDGTRUPOE-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C

Kanonische SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.